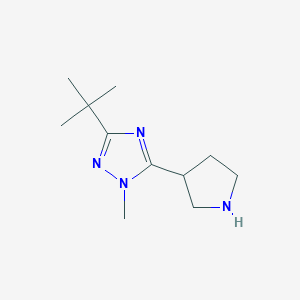

3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole

Description

3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with tert-butyl, methyl, and pyrrolidinyl groups

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

3-tert-butyl-1-methyl-5-pyrrolidin-3-yl-1,2,4-triazole |

InChI |

InChI=1S/C11H20N4/c1-11(2,3)10-13-9(15(4)14-10)8-5-6-12-7-8/h8,12H,5-7H2,1-4H3 |

InChI Key |

WHCGJRMOCOVVJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C(=N1)C2CCNC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with a suitable ketone or aldehyde can form the triazole ring, which is then further functionalized to introduce the methyl and pyrrolidinyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Deprotection and Functional Group Manipulation

The tert-butyl group undergoes acid-catalyzed deprotection to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites:

-

Reagent : Trifluoroacetic acid (TFA) in H<sub>2</sub>O/TIS (90/5/5)

-

Conditions : Room temperature, 1.5 hours

Mechanism :

-

Protonation of the tert-butyl group by TFA.

-

Cleavage of the C–O bond via SN1 pathway.

-

Formation of a carbocation intermediate, stabilized by the triazole ring’s electron-deficient nature.

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine moiety participates in alkylation and acylation reactions, enabling diversification of the amine functionality:

-

Example Reaction :

Key Applications :

1,3-Dipolar Cycloaddition with Alkynes

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming fused heterocycles:

-

Conditions :

-

Substrate Scope : Phenylacetylene, propargyl alcohol

Mechanistic Insight :

-

Copper(I) activates the terminal alkyne, forming a metallacycle intermediate.

-

Regioselective [3+2] cycloaddition with azides yields 1,4-substituted triazoles .

Oxidative Coupling Reactions

The triazole ring mediates oxidative coupling under aerobic conditions, forming dimeric structures:

-

Reaction :

Key Factors :

-

Temperature controls reaction pathway:

Condensation with Carbonyl Compounds

The methyl group adjacent to the triazole undergoes Knoevenagel-like condensations:

-

Example : Reaction with 5-methyl-2-phenylpyrazol-3-one

Structural Confirmation :

Comparative Reactivity of Structural Analogues

Biological Activity Modulation via Structural Modifications

Scientific Research Applications

3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: The parent compound, lacking the tert-butyl, methyl, and pyrrolidinyl substituents.

3-(tert-butyl)-1-methyl-1h-1,2,4-triazole: Similar structure but without the pyrrolidinyl group.

1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole: Lacks the tert-butyl group.

Uniqueness

3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The tert-butyl group provides steric bulk, the methyl group contributes to lipophilicity, and the pyrrolidinyl group enhances binding interactions with biological targets .

Biological Activity

The compound 3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 200.28 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

Biological Activity Overview

The biological activity of triazole derivatives is well-documented, with numerous studies highlighting their antimicrobial , antifungal , antiviral , and anticancer properties. Specifically, 1,2,4-triazoles have been reported to exhibit significant activity against various pathogens.

Antimicrobial Activity

Research indicates that triazole derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds containing the triazole moiety demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole 1 | Staphylococcus aureus | 62.5 µg/mL |

| Triazole 2 | Escherichia coli | 125 µg/mL |

| Triazole 3 | Bacillus subtilis | 250 µg/mL |

These findings suggest that the presence of the triazole ring enhances the antimicrobial efficacy of these compounds .

Antifungal Activity

In addition to antibacterial effects, triazoles are also recognized for their antifungal properties. Compounds similar to 3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole have shown effectiveness against various fungal strains, making them potential candidates for antifungal drug development .

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their antimicrobial activities against common pathogens. The results indicated that modifications in the substituents on the triazole ring significantly influenced their biological activity .

- Mechanism of Action : Research has also focused on understanding the mechanism by which these compounds exert their effects. For example, some triazoles inhibit the synthesis of ergosterol in fungi, disrupting cell membrane integrity .

- In Vivo Studies : Animal model studies have demonstrated that certain triazole derivatives can effectively reduce infection rates in vivo, highlighting their potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A common approach includes:

Triazole ring formation : Cyclocondensation of thiourea derivatives or hydrazines with nitriles/amidines under acidic or basic conditions.

Substitution reactions : Introducing the tert-butyl and pyrrolidinyl groups via nucleophilic substitution or coupling reactions. For example, tert-butyl groups can be introduced using tert-butyl halides or Boc-protected intermediates, while pyrrolidinyl moieties may require reductive amination or Suzuki-Miyaura coupling .

Purification : Column chromatography or recrystallization to isolate the final product.

Q. How is the compound characterized structurally?

- Methodological Answer : Structural elucidation involves:

Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and stereochemistry. For example, tert-butyl protons appear as a singlet at ~1.3 ppm.

X-ray Crystallography : To resolve the 3D arrangement of the triazole ring and substituents. Crystallographic data (e.g., bond angles, torsion angles) are critical for confirming the pyrrolidinyl configuration .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Reference data : Compare with analogous triazole derivatives in crystallographic databases (e.g., CCDC entries) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer : Yield optimization requires:

Reaction parameter screening : Vary temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis (e.g., 50–80°C, 1–4 hours) can enhance reaction efficiency and yield compared to conventional heating .

Protecting group strategies : Use Boc (tert-butoxycarbonyl) for pyrrolidinyl nitrogen to prevent side reactions during triazole formation .

Byproduct analysis : Monitor intermediates via TLC or HPLC to identify competing pathways (e.g., over-oxidation of sulfur-containing intermediates) .

Q. What computational methods are suitable for studying its electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can:

Predict molecular electrostatic potential (MEP) maps to identify reactive sites.

Simulate UV-Vis spectra for solvatochromic behavior analysis (e.g., solvent polarity effects on absorption maxima) .

Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate with biological activity .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, triazole derivatives show varying anticonvulsant activity depending on the seizure model used .

Structural analogs : Compare activity of the target compound with its des-methyl or des-pyrrolidinyl analogs to isolate functional group contributions .

Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of reported IC50 values across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.